(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone
Overview
Description
“(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone” is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is also known by its CAS Number: 68471-55-6 .
Molecular Structure Analysis
The molecular structure of “(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone” consists of a pyrrole ring attached to a phenyl group through a methanone linkage . The pyrrole ring is a five-membered aromatic heterocycle, while the phenyl group is a cyclic aromatic hydrocarbon. The methanone linkage is a carbonyl group (C=O) attached to a methyl group (CH3).Physical And Chemical Properties Analysis
“(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone” has a predicted boiling point of 309.4±25.0 °C and a predicted density of 1.154±0.06 g/cm3 . Its pKa is predicted to be -0.15±0.20 .Scientific Research Applications
Synthesis Techniques : An efficient one-pot synthetic procedure for pyrrole derivatives similar to (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone has been developed, providing economical and high-yield synthesis methods (Kaur & Kumar, 2018).
Structural and Mechanistic Studies : Studies have been conducted to understand the structural and mechanistic aspects of compounds including pyrrole derivatives. This involves synthesis processes and quantum mechanical calculations to confirm structures (Srinivas Anga et al., 2014).
Antimicrobial Activity : Certain derivatives of pyrrole have been synthesized and shown to exhibit good antimicrobial activity, comparable to standard drugs. This highlights potential applications in the field of medicinal chemistry (Satyender Kumar et al., 2012).
Crystallographic and Conformational Analyses : Compounds similar to (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone have been subjected to crystallographic and conformational analyses using X-ray diffraction and density functional theory (DFT), revealing important physicochemical properties (P. Huang et al., 2021).
Biological Evaluation and Docking Studies : Some pyrazole derivatives, closely related to pyrrole compounds, have been synthesized and evaluated for antiinflammatory and antibacterial activities. Molecular docking studies suggest their potential as molecular templates for these activities (P. Ravula et al., 2016).
Aldose Reductase Inhibition : Certain pyrrole derivatives have been identified as potent inhibitors of aldose reductase, an enzyme relevant in diabetes research. This suggests a potential application in the treatment of diabetes (I. Nicolaou et al., 2004).
Electrophilic Aroylation Studies : Research has been conducted on the electrophilic aroylation of 1-aryl-1H-pyrroles, aiming to improve the preparation of active and selective aldose reductase inhibitors (Nikolaos Kontonikas et al., 2019).
properties
IUPAC Name |
2,3-dihydropyrrol-1-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJADFJKBIFABKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456527 | |
Record name | 1H-Pyrrole, 1-benzoyl-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68471-55-6 | |
Record name | 1H-Pyrrole, 1-benzoyl-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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